molecular formula C20H19FN8 B6447621 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline CAS No. 2549054-23-9

7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline

Cat. No.: B6447621
CAS No.: 2549054-23-9
M. Wt: 390.4 g/mol
InChI Key: POBPCMLPPDAPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline (CAS 2549054-23-9) is a synthetic organic compound with a molecular formula of C20H19FN8 and a molecular weight of 390.42 g/mol. This complex molecule features a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous therapeutic agents . The structure is further elaborated with a 7-fluoro substituent and a piperazine linker connected to a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine moiety. This specific architecture, combining nitrogen-rich heterocycles like quinazoline, piperazine, and pyrimidine, is characteristic of compounds designed for targeted biological interaction . The incorporation of a piperazine ring is a common and strategic feature in drug discovery, often used to optimize physicochemical properties and serve as a conformational scaffold to correctly position pharmacophoric groups for interaction with biological targets . Compounds with similar structural motifs, particularly those featuring a quinazoline core linked to a piperazine, have been extensively investigated as potent inhibitors of various kinase targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of such kinases is a validated strategy in oncological research for developing anti-angiogenic and antiproliferative agents. Furthermore, the pyrazolyl-pyrimidine subunit present in the structure is a versatile heterocyclic system frequently encountered in the design of kinase inhibitors and other biologically active molecules . As a research chemical, this compound is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical assay development for various therapeutic areas. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

7-fluoro-4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN8/c1-14-25-18(12-19(26-14)29-6-2-5-24-29)27-7-9-28(10-8-27)20-16-4-3-15(21)11-17(16)22-13-23-20/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBPCMLPPDAPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline is part of a class of quinazoline derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline can be represented as follows:

C19H22FN6\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{6}

This compound features a fluorine atom at the 7-position of the quinazoline ring, which is known to enhance its biological activity by improving binding affinity to target enzymes or receptors.

Research indicates that quinazoline derivatives often exert their effects through the inhibition of key enzymes involved in cellular proliferation and survival. The primary mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrido[2,3-d]pyrimidine derivatives, this compound may inhibit DHFR, crucial for DNA synthesis and repair. Inhibition leads to decreased levels of tetrahydrofolate, impairing nucleotide synthesis and promoting cancer cell apoptosis .
  • Tyrosine Kinase Inhibition : Quinazolines are known to inhibit various tyrosine kinases, including those involved in signaling pathways that regulate cell growth and differentiation. This inhibition can suppress tumor growth and metastasis .
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can reduce pro-inflammatory cytokines like TNF-alpha, which is beneficial in treating autoimmune diseases .

Biological Activity and Therapeutic Potential

The biological activity of 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline has been explored in various contexts:

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound through in vitro and in vivo models:

  • Cell Line Studies : The compound showed significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves apoptosis induction via mitochondrial pathways .
Cell LineIC50 (µM)Mechanism
Melanoma5.2Apoptosis induction
Breast Cancer3.8Cell cycle arrest

Neurological Effects

In addition to its anticancer properties, this compound has shown promise in neurological applications:

  • Neuroprotective Effects : It has been observed to exhibit neuroprotective effects in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

Recent case studies illustrate the therapeutic applications of quinazoline derivatives:

  • Case Study on Melanoma Treatment : A clinical trial involving patients with advanced melanoma utilized a quinazoline derivative similar to our compound, resulting in a significant reduction in tumor size and improved survival rates .
  • Alzheimer's Disease Research : Investigations into the effects of quinazoline-based compounds on cognitive deficits associated with Alzheimer's disease revealed potential benefits in memory retention and cognitive function improvement .

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities, primarily due to its structural components which include a quinazoline core and pyrazole-pyrimidine derivatives. These features contribute to its interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline can act as inhibitors of specific kinases involved in cancer progression. For instance, the inhibition of MET kinase has been documented, which is crucial for tumor growth and metastasis . This suggests that the compound may be explored further as a potential anticancer agent.

Androgen Receptor Modulation

The compound's structural analogs have been identified as tissue-selective androgen receptor modulators (SARMs). These compounds are particularly valuable in treating androgen-dependent conditions such as prostate cancer . The ability to selectively modulate androgen receptors presents a promising avenue for developing therapies with reduced side effects compared to traditional androgen therapies.

Case Studies

Several case studies have highlighted the effectiveness of compounds related to 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline in preclinical settings:

Study on MET Kinase Inhibition

A study reported that a related compound demonstrated nanomolar inhibition of MET kinase activity, leading to significant anti-tumor effects in preclinical models. This underscores the potential of quinazoline derivatives in targeted cancer therapies .

SARM Development

Research into SARMs has shown that certain derivatives can effectively treat conditions like castration-resistant prostate cancer (CRPC). These findings suggest that 7-fluoro derivatives could be further developed for clinical applications targeting androgen receptor pathways .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline ring undergoes nucleophilic substitution at electron-deficient positions (C-2, C-4, C-6, C-7). The fluorine atom at C-7 enhances electron withdrawal, activating the ring for reactions with amines, thiols, or alkoxides.

Reaction TypeReagents/ConditionsMajor Product(s)Reference
AminationAmmonia or primary amines (80–100°C)7-Fluoro-4-piperazinylquinazoline derivatives
Hydrazine substitutionHydrazine hydrate (reflux, ethanol)7-Fluoro-4-piperazinylquinazoline hydrazine adducts

Electrophilic Substitution Reactions

Electrophilic nitration occurs preferentially at the C-6 position of the quinazoline ring due to ring activation by the fluorine substituent.

Reaction TypeReagents/ConditionsMajor ProductReference
NitrationHNO₃/H₂SO₄ (0–5°C, 2–4 hrs)6-Nitro-7-fluoro-4-piperazinylquinazoline

Piperazine Functionalization

The piperazine nitrogen atoms participate in alkylation or acylation reactions, modifying the compound’s physicochemical properties.

Reaction TypeReagents/ConditionsMajor ProductReference
AlkylationAlkyl halides (K₂CO₃, DMF, 60°C)N-Alkylated piperazinylquinazoline derivatives
AcylationAcetyl chloride (pyridine, RT)N-Acetyl-piperazinylquinazoline adducts

Pyrimidine-Pyrazole Reactivity

The pyrimidine-pyrazole moiety undergoes cyclization and substitution:

Reaction TypeReagents/ConditionsMajor ProductReference
CyclizationPOCl₃ (reflux, 120°C)Oxadiazole-fused derivatives
Pyrazole substitutionElectrophiles (e.g., Cl₂, Br₂ in DCM)Halogenated pyrimidine-pyrazole analogs

Reduction/Oxidation Reactions

The quinazoline core is susceptible to redox transformations:

Reaction TypeReagents/ConditionsMajor ProductReference
OxidationH₂O₂/HCl (RT, 2 hrs)Quinazoline N-oxide derivatives
ReductionLiAlH₄ (anhydrous ether, reflux)Dihydroquinazoline intermediates

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeReagents/ConditionsMajor ProductReference
Suzuki couplingPd(PPh₃)₄, aryl boronic acidsBiaryl-substituted quinazoline derivatives

Key Mechanistic Insights:

  • Quinazoline Reactivity : Enhanced electrophilicity at C-6/C-8 positions due to fluorine’s electron-withdrawing effect facilitates nitration and nucleophilic attacks .

  • Piperazine Flexibility : Secondary amines enable modular derivatization for optimizing pharmacokinetic properties .

  • Pyrimidine-Pyrazole Stability : The pyrazole ring resists hydrolysis under acidic conditions but undergoes electrophilic substitution at N-1 or C-4 positions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazolopyrimidine and Quinazoline Families

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name Core Structure Key Substituents Molecular Formula Relevance
Target Compound Quinazoline 7-Fluoro, 4-piperazine-pyrimidine-pyrazole C₂₃H₂₂FN₉ Kinase inhibition, enhanced solubility via piperazine
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline Quinazoline 7-Fluoro, 4-oxy-aniline C₁₄H₁₁FN₃O Intermediate for anti-cancer agents; lacks piperazine flexibility
1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one Pyrimidine-piperazine Piperazine-pyrimidine-pyrazole, phenoxypropanone C₂₁H₂₄N₆O₂ Structural similarity in pyrimidine-piperazine; phenoxy group alters solubility
Pyrazolo[3,4-d]pyrimidin-5-ylamine derivatives (e.g., compound 2 in ) Pyrazolopyrimidine Amino/imino groups at pyrimidine positions Varies Focus on nucleotide mimicry; lacks quinazoline’s planar aromatic system

Key Observations :

  • The target compound’s quinazoline core distinguishes it from pyrazolopyrimidine derivatives (e.g., ), which prioritize nucleotide analog properties over kinase inhibition .
  • The piperazine linker in the target compound enhances solubility compared to 4-oxy-aniline derivatives (), which may suffer from reduced bioavailability due to rigid aniline groups .
Functional and Pharmacological Comparisons
  • Kinase Inhibition : Quinazoline derivatives (e.g., the target compound and ’s intermediate) are linked to EGFR (epidermal growth factor receptor) inhibition, whereas pyrazolopyrimidines () often target purine-binding enzymes like PDE5 .
  • Metabolic Stability: The 7-fluoro substituent in the target compound likely improves metabolic stability over non-fluorinated analogues (e.g., ’s aniline derivative), as seen in other fluorinated pharmaceuticals .
  • Synthetic Complexity : The target compound’s synthesis involves multi-step coupling of piperazine-pyrimidine-pyrazole with fluorinated quinazoline, contrasting with ’s isomerization-driven routes for pyrazolotriazolopyrimidines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. For example, pyrimidine-piperazine intermediates (e.g., 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl derivatives) are often synthesized using microwave-assisted methods to accelerate reaction kinetics . To optimize efficiency, employ Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like response surface methodology (RSM) can minimize trial-and-error approaches and identify optimal conditions .

Q. How can structural characterization of this compound be validated, and what analytical techniques are critical?

  • Methodological Answer : Use X-ray crystallography for unambiguous confirmation of the piperazine-pyrimidine-quinazoline scaffold . Complement with NMR spectroscopy (¹H/¹³C, 2D COSY/HMBC) to verify substituent positions, particularly the 7-fluoro and pyrazole moieties. High-resolution mass spectrometry (HRMS) and elemental analysis are essential for molecular formula validation. Discrepancies in spectral data (e.g., unexpected coupling patterns) should prompt re-evaluation of synthetic intermediates .

Q. What are the key physicochemical properties (e.g., solubility, pKa) influencing in vitro assays?

  • Methodological Answer : Predicted properties include a PSA of ~60.94 Ų (high polarity due to multiple N-atoms) and a pKa of ~13.23 (basic piperazine nitrogen), suggesting moderate solubility in aqueous buffers at physiological pH. Use computational tools (e.g., ACD/Labs) to estimate logP (~2.8) and guide solvent selection for biological testing. Experimental validation via shake-flask methods is recommended to resolve computational vs. empirical contradictions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify key interactions (e.g., hydrogen bonds with the pyrimidine ring). Molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., kinase domains) can predict binding modes. Validate predictions with free-energy perturbation (FEP) simulations to quantify ΔΔG values for substituent modifications .

Q. What strategies address contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using minimum inhibitory concentration (MIC) assays with internal controls (e.g., reference inhibitors). Cross-validate results via orthogonal methods (e.g., SPR for binding kinetics vs. cellular viability assays). Meta-analyses of published IC50 values can identify outliers requiring replication .

Q. How can reaction mechanisms for piperazine-pyrimidine coupling be elucidated under varying conditions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and intermediate trapping (e.g., TEMPO for radical pathways) to probe mechanisms. In situ monitoring via FT-IR or Raman spectroscopy can detect transient intermediates. Compare computational reaction pathways (IRC calculations) with experimental data to confirm or revise proposed mechanisms .

Q. What methodologies enable scalable synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Implement continuous flow chemistry for piperazine-quinazoline coupling to enhance reproducibility and reduce byproducts. Chiral HPLC or SFC (supercritical fluid chromatography) should monitor enantiomeric excess during asymmetric steps. For thermally sensitive intermediates, leverage microwave-assisted synthesis to minimize decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.